Tetrahydrofurfuryl acrylate

Polymer Science UV-Curable Coatings Material Flexibility

Formulators targeting difficult-to-bond plastics face adhesion failures with standard alkyl acrylates. THFA is the direct solution. Its cyclic tetrahydrofuran ether side-chain imparts high polarity for robust adhesion to polycarbonate (PC) and PET-unattainable with non-polar monomers like n-butyl acrylate. • Low viscosity (2-6 mPa·s) enables high-solids, low-VOC formulations for inkjet, spray, and screen printing. • Homopolymer Tg of -15°C delivers flexibility and impact resistance without migratory plasticizers. • Bio-based backbone (derived from furfural/agricultural residues) supports sustainability targets. Supplied as a clear liquid, stabilized with MEHQ.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 2399-48-6
Cat. No. B1294797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofurfuryl acrylate
CAS2399-48-6
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC1CCCO1
InChIInChI=1S/C8H12O3/c1-2-8(9)11-6-7-4-3-5-10-7/h2,7H,1,3-6H2
InChIKeyYNXCGLKMOXLBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrofurfuryl Acrylate (THFA) CAS 2399-48-6: Technical Profile and Procurement Relevance


Tetrahydrofurfuryl acrylate (THFA) is a monofunctional acrylate monomer characterized by a low viscosity, a cyclic tetrahydrofuran (THF) ether side-chain, and a glass transition temperature (Tg) of its homopolymer around -15°C, which confers flexibility to cured networks [1]. The monomer is notable for its bio-based potential, as its tetrahydrofurfuryl alcohol backbone can be derived from furfural, a product of agricultural residues [2]. Commercially, THFA is supplied as a clear liquid with a viscosity typically in the range of 2-6 mPa·s at 25°C and a refractive index of approximately 1.46 .

The Pitfalls of Generic Substitution: Why THFA's Tetrahydrofuran Ring Cannot Be Replaced by Standard Alkyl Acrylates


Simple alkyl acrylates (e.g., n-butyl acrylate, 2-ethylhexyl acrylate) cannot replicate the performance profile of THFA due to a fundamental difference in side-chain chemistry [1]. The cyclic tetrahydrofuran (THF) ether group in THFA imparts high polarity and solvency, which are critical for achieving strong adhesion to challenging low-surface-energy plastics like polycarbonate (PC) and polyethylene terephthalate (PET)—a property largely absent in non-polar alkyl acrylates [1]. Furthermore, the THF ring's unique structure influences polymerization kinetics and chain flexibility, leading to a distinct combination of low viscosity and a low polymer glass transition temperature that cannot be achieved with linear aliphatic monomers alone [2].

Quantitative Differentiation Guide: THFA vs. Key Analogues and In-Class Alternatives


Polymer Flexibility: Lower Glass Transition Temperature (Tg) vs. Isobornyl Acrylate (IBOA)

Tetrahydrofurfuryl acrylate (THFA) yields a significantly more flexible homopolymer compared to isobornyl acrylate (IBOA). The glass transition temperature (Tg) of poly(THFA) is -15°C, whereas the Tg of poly(IBOA) is approximately +94°C [1][2]. This large difference in Tg (quantified as approximately 109°C) directly translates to a softer, more flexible film when THFA is used, making it suitable as an internal plasticizer or flexibility modifier in coatings and adhesives. IBOA, with its rigid cycloaliphatic structure, is typically chosen to increase hardness and scratch resistance.

Polymer Science UV-Curable Coatings Material Flexibility

Comparative Viscosity Reduction Efficiency vs. Standard Alkyl Acrylates

THFA exhibits an extremely low viscosity, making it a highly effective reactive diluent. Its viscosity at 25°C is reported in the range of 2-6 mPa·s [1]. In comparison, a common alkyl acrylate like n-butyl acrylate (BA) has a viscosity of 0.8 mPa·s at 20°C . While both are low-viscosity monomers, a qualitative comparison notes that THFA provides 'very low' viscosity relative to other monofunctional acrylates [2].

Formulation Science UV-Curable Coatings Rheology Control

Enhanced Adhesion to Polycarbonate (PC) vs. Other Monofunctional Acrylates

THFA provides strong adhesion to polycarbonate (PC) substrates, a challenging low-surface-energy plastic. A comparative study of UV-curable acrylic adhesives demonstrated that the addition of 7 phr (parts per hundred resin) of THFA to a base formulation of 2-ethylhexyl acrylate and acrylic acid resulted in good printability and is used specifically for enhancing adhesion [1][2]. A qualitative comparison confirms THFA's 'strong' adhesion to plastics like PET, PVC, and PC, in contrast to the 'variable' adhesion of n-butyl acrylate (BA) on plastics, which is generally better on non-polar substrates [3].

Adhesion Science Polymer Surface Modification UV-Curable Adhesives

Copolymerization Reactivity: Higher Reactivity Ratio with n-Butyl Acrylate

In copolymerization systems, the reactivity of THFA differs markedly from simple alkyl acrylates. The reactivity ratio (r) of THFA with n-butyl acrylate (nBA) is reported as 0.24, while the reactivity ratio of nBA with THFA is 0.16 [1]. This indicates that in a copolymerization, both monomers have a tendency to cross-propagate, with THFA exhibiting a slightly higher propensity to react with a growing nBA chain than vice versa. This difference in reactivity influences the copolymer composition drift and final polymer microstructure.

Polymer Kinetics Copolymerization Reactivity Ratios

Polymer Chain Flexibility: Higher Flexibility vs. Poly(2-ethylbutyl acrylate)

The characteristic ratio (C∞), a measure of polymer chain stiffness, demonstrates that poly(tetrahydrofurfuryl acrylate) (PTHFA) is more flexible than poly(2-ethylbutyl acrylate) (P2EBA). PTHFA has a C∞ of 8.6, while P2EBA has a C∞ of 9.2 [1]. A lower C∞ indicates a more flexible, coiled polymer chain. This intrinsic flexibility is attributed to the specific structure of the tetrahydrofurfuryl side group.

Polymer Physics Chain Conformation Material Properties

Proven Application Scenarios for Tetrahydrofurfuryl Acrylate (THFA) Based on Differential Performance


UV-Curable Coatings and Inks for Polycarbonate (PC) and PET Substrates

THFA is a strategic choice for formulating UV-curable coatings, inks, and adhesives intended for difficult-to-bond plastics like polycarbonate (PC) and polyethylene terephthalate (PET). The quantitative evidence demonstrates that THFA improves adhesion to PC, a key requirement in automotive interiors, consumer electronics, and medical device housings [1][2]. Its low viscosity (2-6 mPa·s) allows for the formulation of high-solids, low-VOC coatings that can be applied via inkjet, spray, or screen printing without sacrificing film flexibility [3].

Flexibility Modifier in Low-Tg and Impact-Resistant Copolymers

Formulators seeking to impart flexibility, impact resistance, and low-temperature performance to polymer networks should prioritize THFA. Its homopolymer has a glass transition temperature (Tg) of -15°C, which is 109°C lower than that of rigid monomers like isobornyl acrylate (IBOA) [4]. Furthermore, its high chain flexibility (C∞ = 8.6) makes it an excellent internal plasticizer for modifying harder, more brittle polymers, reducing the need for migratory external plasticizers [5].

Bio-Based Content in Sustainable Resin Systems

For research and industrial projects targeting higher bio-based carbon content, THFA provides a direct, performance-driven pathway. Its tetrahydrofurfuryl alcohol backbone can be derived from furfural, a product of agricultural residues, making THFA a monomer with high bio-based potential [6]. This allows the creation of UV-curable and other specialty polymers with significant renewable content, meeting sustainability targets without a fundamental compromise in the key performance attributes of adhesion and flexibility.

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